molecular formula C11H13N3O2 B1482214 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092547-13-0

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1482214
CAS No.: 2092547-13-0
M. Wt: 219.24 g/mol
InChI Key: ZRJBHHKANNWMFF-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Biological Activity

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of approximately 218.26 g/mol. The compound features a bicyclic structure consisting of an imidazole and a pyrazole ring, with a cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring. The carboxylic acid functional group at the 7th position of the pyrazole ring contributes to its unique chemical properties.

Biological Activity

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit interactions with various enzymes and receptors, suggesting roles in modulating biological pathways relevant to diseases such as cancer and autoimmune disorders. The specific biological targets and mechanisms remain areas of ongoing investigation.

The compound has been shown to interact with cyclin-dependent kinase 4 (CDK4), a crucial protein kinase involved in cell cycle regulation. Inhibition of CDK4 activity leads to cell cycle arrest, particularly at the G1 phase, which is significant for cancer therapy.

In Vitro Studies

Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines.

Cell Line IC50 (μM) Notes
L1210 (murine leukemia)41 ± 3Moderate activity
CEM (human T-lymphocyte)35 ± 2Significant inhibition
HeLa (human cervix carcinoma)30 ± 5Strong antiproliferative effect
HMEC-1 (human microvascular endothelial)9.6 ± 0.7Enhanced activity compared to parent compound

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to its analogs. For instance, variations such as substituting the ethyl group with a methyl group or altering the cyclopropyl group can lead to different biological activities.

Case Studies

A notable case study involved testing the compound's effects on tumor growth in vivo using murine models. Administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Potential Applications

Due to its ability to modulate key signaling pathways involved in cell proliferation and survival, this compound shows promise for development as:

  • Anticancer agents : Targeting CDK4 for cell cycle regulation.
  • Anti-inflammatory drugs : Modulating immune responses through cytokine inhibition.

Properties

IUPAC Name

6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-13-5-6-14-10(13)8(11(15)16)9(12-14)7-3-4-7/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJBHHKANNWMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 3
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 4
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.